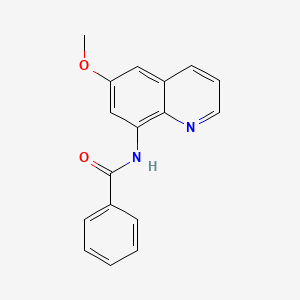

N-(6-methoxy-8-quinolinyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline and benzamide derivatives are notable for their wide range of biological activities and applications in medicinal chemistry. The focus on "N-(6-methoxy-8-quinolinyl)benzamide" falls within this realm, given its structural components that suggest potential bioactive properties.

Synthesis Analysis

Synthesis approaches for quinoline derivatives often involve catalytic reactions, cyclization, and substitution processes. For instance, the synthesis of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors involves sulfonamino substitution and methoxy group incorporation (Shao et al., 2014). Such methodologies could be adapted for the synthesis of "N-(6-methoxy-8-quinolinyl)benzamide".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using X-ray diffraction, NMR, and computational methods. For example, the structure of novel benzamides has been elucidated through these techniques, providing insights into the conformation and electronic properties of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the structural and functional properties of the compounds. For instance, the remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(ii)-catalyzed C-H bond activation represents a method for functionalizing quinoline derivatives at specific positions (Mariappan et al., 2018).

科学的研究の応用

Divergence in Copper(II)-Mediated Oxidation Mechanisms

Research into copper(II)-mediated oxidation mechanisms using derivatives similar to N-(6-methoxy-8-quinolinyl)benzamide reveals condition-dependent divergences. Under basic conditions, directed C-H methoxylation or chlorination of benzamide groups occurs, while acidic conditions favor nondirected chlorination of the quinoline group. These findings highlight the substrate's adaptability in synthetic chemistry, offering insights into designing oxidation reactions with precision (Alison M. Suess et al., 2013).

Advancements in Remote Sulfonylation

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates represents a leap in developing environmentally friendly sulfide sources. This approach provides a series of derivatives with improved environmental compatibility, marking a significant step forward in the synthesis of sulfonylated compounds (Chengcai Xia et al., 2016).

Antimicrobial Activity of Quinoxaline Derivatives

A study on quinoxaline derivatives bearing amide moiety, closely related to N-(6-methoxy-8-quinolinyl)benzamide, shows significant antimicrobial activity. These compounds exhibit remarkable activity against Candida species, suggesting their potential as lead compounds for developing new antimicrobial agents (U. Abu Mohsen et al., 2014).

Insights into PI3K Inhibition and Anticancer Activity

Research on 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which share structural similarities with N-(6-methoxy-8-quinolinyl)benzamide, highlights their role as potent PI3K inhibitors and anticancer agents. These compounds demonstrate significant antiproliferative activities against various human cancer cell lines, underscoring their potential in cancer therapy (Teng Shao et al., 2014).

Polymorphic Modifications for Hypertension Remedy

The discovery of polymorphic modifications of a compound structurally related to N-(6-methoxy-8-quinolinyl)benzamide, possessing strong diuretic properties, opens new avenues for hypertension treatment. The study of these modifications offers insights into the relationship between molecular structure and pharmacological activity, providing a basis for the development of novel hypertension remedies (S. Shishkina et al., 2018).

特性

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQKVVRNZUWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)